molecular formula C13H17N B159204 1,2,3,4,5,6,7,8-Octahydroacridine CAS No. 1658-08-8

1,2,3,4,5,6,7,8-Octahydroacridine

Cat. No.: B159204
CAS No.: 1658-08-8
M. Wt: 187.28 g/mol
InChI Key: LLCXJIQXTXEQID-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroacridine is a hydrogenated derivative of acridine, characterized by the chemical formula C₁₃H₁₇N.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octahydroacridine undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroacridine has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various acridine derivatives, which are used in dye and pigment industries.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing therapeutic agents, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydroacridine can be compared with other hydrogenated acridine derivatives such as:

This compound stands out due to its balanced stability and reactivity, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCXJIQXTXEQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862726
Record name Octahydroacridine
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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CAS No.

1658-08-8
Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-Octahydroacridine
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Record name Octahydroacridine
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Record name 1,2,3,4,5,6,7,8-octahydroacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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